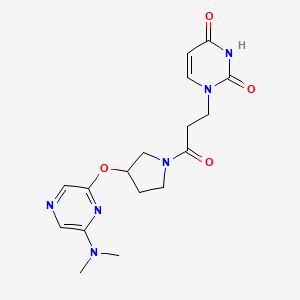

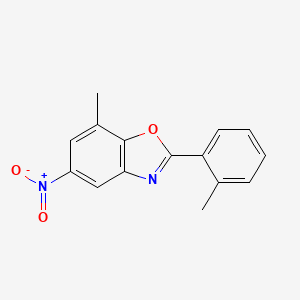

7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole and benzoxazole compounds are common in medicinal chemistry . They are part of a larger class of compounds known as heterocyclic compounds, which contain atoms of at least two different elements in a cyclic structure . These compounds are known for their versatile biological activities and are present in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with a variety of organic halides . For example, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the types of atoms in the compound and their arrangement .Chemical Reactions Analysis

Imidazole and benzoxazole compounds can participate in a variety of chemical reactions. For example, they can act as hydrogen bonding sensors, assessing the relative reactivity of hydrogen bonding organocatalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Antimicrobial Activity

Benzoxazole derivatives, including structures similar to 7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole, have been studied for their antimicrobial properties. A study focused on the synthesis, molecular docking, and antimicrobial evaluation of novel benzoxazole derivatives. These compounds exhibited a broad spectrum of activity against various microorganisms, including bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging between 256 and 8 µg/mL. Compounds within this study showed significant antimycobacterial activity, indicating potential use in designing new drugs targeting drug-resistant tuberculosis (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

DNA Topoisomerase II Inhibition

Another significant area of research involving benzoxazole derivatives is their role as eukaryotic DNA topoisomerase II inhibitors. A study reported that certain benzoxazole, benzimidazole, and benzothiazole derivatives, including those structurally related to this compound, exhibit notable inhibitory activity against topoisomerase II. This property is crucial for the development of anticancer drugs, as inhibiting topoisomerase II can prevent cancer cell proliferation (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, & Akı-Şener, 2004).

Vibrational Spectroscopic Studies

The vibrational spectroscopic characteristics of benzoxazole derivatives have been explored to understand their structural properties. A study conducted vibrational spectroscopic studies and ab initio calculations on 5-nitro-2-(p-fluorophenyl)benzoxazole, providing insights into the vibrational frequencies, assignments, and theoretical analysis. Such studies are fundamental for the design and synthesis of new benzoxazole derivatives with specific physical and chemical properties (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Cytotoxicity Evaluation

Research on benzoxazole derivatives extends to evaluating their cytotoxicity against human cancer cell lines. A study on stilbene linked 1,2,3-triazoles, related to the benzoxazole structure, demonstrated moderate cytotoxicity against various cancer cell lines, supporting their potential as anticancer agents. Molecular docking studies further supported these findings, highlighting the importance of structural analysis in drug design (Das, Kumar, Persoons, Daelemans, Schols, Alıcı, Tahtaci, & Karki, 2021).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on these compounds could involve further exploration of their biological activities and potential uses in medicine. For example, the derivatives of imidazole and benzoxazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

7-methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-9-5-3-4-6-12(9)15-16-13-8-11(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIQQOQMJBXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)

![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)

![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2737168.png)

![butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate](/img/structure/B2737169.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)